2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251620-92-4
VCID: VC4850642
InChI: InChI=1S/C20H23N5OS/c1-13(2)16-5-7-17(8-6-16)23-19(26)11-27-20-10-18(21-12-22-20)25-15(4)9-14(3)24-25/h5-10,12-13H,11H2,1-4H3,(H,23,26)
SMILES: CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C
Molecular Formula: C20H23N5OS
Molecular Weight: 381.5

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

CAS No.: 1251620-92-4

Cat. No.: VC4850642

Molecular Formula: C20H23N5OS

Molecular Weight: 381.5

* For research use only. Not for human or veterinary use.

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide - 1251620-92-4

Specification

CAS No. 1251620-92-4
Molecular Formula C20H23N5OS
Molecular Weight 381.5
IUPAC Name 2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Standard InChI InChI=1S/C20H23N5OS/c1-13(2)16-5-7-17(8-6-16)23-19(26)11-27-20-10-18(21-12-22-20)25-15(4)9-14(3)24-25/h5-10,12-13H,11H2,1-4H3,(H,23,26)
Standard InChI Key SXTCFHFTWHNROR-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C

Introduction

Structural Features:

  • Core Framework: The molecule contains a pyrimidine ring substituted with a pyrazole group at the 6-position.

  • Thioether Linkage: A sulfur atom connects the pyrimidine ring to an acetamide moiety.

  • Amide Substituent: The acetamide group is further substituted with a 4-isopropylphenyl group.

  • Functional Groups:

    • Pyrazole (heterocyclic nitrogen-containing ring)

    • Pyrimidine (six-membered aromatic ring with nitrogen atoms)

    • Thioether (-S-) linkage

    • Amide (-CONH-) group

Synthesis Pathway

Although no specific synthesis details for this compound are available in the search results, similar compounds involving pyrazole and pyrimidine frameworks are typically synthesized through multistep reactions involving:

  • Formation of Pyrazole Ring: Pyrazoles are synthesized via cyclization reactions involving hydrazines and diketones.

  • Pyrimidine Derivatization: Pyrimidines are often functionalized using nucleophilic substitution or condensation reactions.

  • Thioether Formation: The sulfur linkage is introduced via thiolation reactions using thiols or disulfides.

  • Amide Coupling: The final step involves coupling the acetamide moiety with an aromatic amine derivative.

Characterization of such compounds is typically confirmed using techniques like:

  • NMR Spectroscopy (¹H and ¹³C) for structural elucidation.

  • Mass Spectrometry (MS) for molecular weight confirmation.

  • Infrared (IR) Spectroscopy for functional group analysis.

Potential Applications:

Compounds with similar structural motifs often exhibit diverse biological activities due to their heterocyclic frameworks and functional groups:

  • Antimicrobial Activity: Pyrimidine and pyrazole derivatives are known for their antibacterial and antifungal properties .

  • Anti-inflammatory Potential: Molecular docking studies on related compounds suggest possible inhibition of enzymes like 5-lipoxygenase .

  • Anticancer Properties: Some derivatives containing sulfur linkages exhibit cytotoxicity against cancer cell lines .

  • Antitubercular Activity: Pyrazolo-pyrimidine scaffolds have shown promise as inhibitors of Mycobacterium tuberculosis ATP synthase .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar molecules:

Compound NameKey FeaturesReported Activity
N-(3-Cyano-benzothiophenyl)-acetamide Contains thiadiazole and acetamide groupsAnti-inflammatory
2-(3,5-Dimethyl-pyrazol)-thiazolo-pyridine Pyrazole fused with thiazoleAntibacterial
Pyrazolo[1,5-a]pyrimidin-amines Pyrazolo-pyrimidine coreAntitubercular

Such comparisons highlight the versatility of heterocyclic frameworks in pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator